molecular formula C16H12N4O4 B2563466 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide CAS No. 897616-44-3

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide

Cat. No.: B2563466
CAS No.: 897616-44-3
M. Wt: 324.296
InChI Key: UCDLTAFHOYGOGB-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide is a chemical compound built around the pyrido[1,2-a]pyrimidin-4-one scaffold, a privileged structure in medicinal chemistry . This scaffold is recognized as an aza-bridgehead fused heterocyclic system with diverse pharmaceutical applications . The specific substitution with a 3-nitrobenzamide group at the 3-position of the pyrimidinone ring may influence the compound's electronic properties and biological interactions, making it a subject of interest for early-stage drug discovery research. Compounds based on the 4H-pyrido[1,2-a]pyrimidin-4-one core have been identified as key scaffolds in the development of novel therapeutic agents. Scientific literature reports their potential as activators of the M2 isoform of pyruvate kinase (PKM2), an emerging target in cancer research . Furthermore, recent patent literature indicates that pyrido[1,2-a]pyrimidinone analogs are being actively investigated for use as Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are relevant in the treatment of various cancers and fibrotic diseases . The pyrimidine moiety itself is a fundamental component in biologically active molecules and is considered a privilege pharmacophore due to its presence in nucleic acids and many approved drugs . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-10-14(16(22)19-8-3-2-7-13(19)17-10)18-15(21)11-5-4-6-12(9-11)20(23)24/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDLTAFHOYGOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through the condensation of 2-aminopyridine with an appropriate β-dicarbonyl compound under acidic or basic conditions. The resulting intermediate is then subjected to nitration to introduce the nitro group, followed by acylation with 3-nitrobenzoyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction of Nitro Group: Formation of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-aminobenzamide.

    Reduction of Carbonyl Group: Formation of N-(2-methyl-4-hydroxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a pyrido[1,2-a]pyrimidine core and a nitrobenzamide moiety. Its molecular formula is C13H12N4O3C_{13}H_{12}N_{4}O_{3} with a molecular weight of 256.26 g/mol. The presence of functional groups such as carbonyl and nitro contributes to its biological activity.

Anticancer Properties

Research indicates that N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12Inhibition of angiogenesis

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study on A549 Cell Line

In a study involving the A549 lung cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. The mechanism was primarily through apoptosis induction.

Study on MCF7 Cell Line

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 15 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Notes

Structural Uniqueness: The target compound’s combination of a pyrido[1,2-a]pyrimidinone core and 3-nitrobenzamide substituent distinguishes it from analogs like and , which prioritize bulkier or more polar groups.

Data Limitations : Direct comparative data (e.g., IC50 values, solubility) are absent in the evidence, requiring extrapolation from structural analogs.

Biological Activity

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide is a compound belonging to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: This compound . Its molecular formula is C17H15N3O3C_{17}H_{15}N_{3}O_{3} with a molecular weight of 305.32 g/mol. The structure features a pyrido[1,2-a]pyrimidine core linked to a nitrobenzamide group, which contributes to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
  • Anticancer Properties : Research suggests that this compound may inhibit growth in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It has shown potential in targeting specific pathways involved in tumor growth.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be lower than those of established chemotherapeutic agents, indicating a promising potential for further development as an anticancer drug .

Antimicrobial Efficacy

In vitro assays revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of DNA synthesis
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of DHFR

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